Sandaracopimaradiene

Description

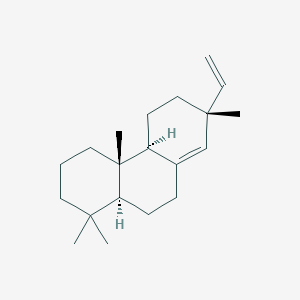

Structure

3D Structure

Propriétés

Numéro CAS |

1686-56-2 |

|---|---|

Formule moléculaire |

C7H15O5P |

Poids moléculaire |

272.5 g/mol |

Nom IUPAC |

(4aS,4bS,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m0/s1 |

Clé InChI |

XDSYKASBVOZOAG-QGZVKYPTSA-N |

SMILES |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

SMILES isomérique |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |

SMILES canonique |

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |

Origine du produit |

United States |

Biosynthesis of Sandaracopimaradiene

Enzymatic Pathways and Key Intermediates

The formation of the tricyclic diterpene skeleton of sandaracopimaradiene (B157912) is accomplished through the sequential action of specialized enzymes that guide the transformation of a linear precursor into a complex cyclic structure.

The journey to this compound begins with geranylgeranyl diphosphate (B83284) (GGPP), the universal C20 precursor for the biosynthesis of diterpenoids. nih.govoup.com GGPP is synthesized from the condensation of farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), or through the head-to-tail condensation of three IPP molecules with one dimethylallyl diphosphate (DMAPP) molecule, a reaction catalyzed by GGPP synthase (GGPPS). proteopedia.orgresearchgate.netfrontiersin.org This linear isoprenoid diphosphate serves as the substrate for the first committed step in the biosynthesis of a vast array of diterpenes, including this compound. frontiersin.orgoup.com The biosynthesis of GGPP itself originates from either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produce the basic C5 building blocks, IPP and DMAPP. researchgate.netpnas.org

The first major transformation in the biosynthesis of this compound involves the cyclization of the linear GGPP molecule into a bicyclic intermediate known as copalyl diphosphate (CPP). nih.govfrontiersin.org This reaction establishes the characteristic trans-decalin core ring structure of labdane-related diterpenoids. acs.org The cyclization can result in different stereoisomers of CPP, depending on how the GGPP precursor is folded within the enzyme's active site. acs.org The primary stereoisomers relevant to diterpene biosynthesis are ent-CPP, syn-CPP, and normal or (+)-CPP. nih.govoup.comacs.orgcjnmcpu.com

The specific stereoisomer of CPP produced is critical as it dictates the final diterpene products. nih.gov For instance, ent-CPP is the precursor for gibberellin phytohormones, while syn-CPP leads to the production of phytoalexins like momilactones in rice. frontiersin.orgacs.org The formation of this compound typically proceeds from the (+)-CPP (also referred to as normal-CPP) intermediate. mdpi.comuniprot.orgnchu.edu.tw In some organisms, however, this compound can also be formed from other isomers, such as the ent-sandaracopimaradiene (B1252091) found in rice, which is derived from ent-CPP. nih.govnih.goviastate.edugenome.jp

The complex cyclization reactions that convert GGPP into this compound are catalyzed by a class of enzymes known as terpene cyclases (TCs), and more specifically, diterpene synthases (diTPSs). oup.commdpi.comnih.gov These enzymes are responsible for creating the immense structural diversity seen in terpenoid natural products. acs.orgnih.govnih.govnih.gov They achieve this by precisely controlling a series of carbocation-mediated reactions, including cyclizations, rearrangements, and deprotonations. oup.comnih.gov

Terpene cyclases are broadly categorized into two main classes based on their reaction mechanisms and structural motifs. nih.govnih.gov

Class II Terpene Cyclases: These enzymes initiate the cyclization cascade by protonating a double bond in the acyclic isoprenoid substrate, such as GGPP. nih.govacs.orgrsc.org This protonation-initiated cyclization leads to the formation of a bicyclic intermediate, like CPP. oup.comfrontiersin.org Class II diTPSs contain a characteristic DxDD motif in their active site. uniprot.org They are responsible for the first committed step in labdane-related diterpenoid biosynthesis. frontiersin.orgacs.org

Class I Terpene Cyclases: These enzymes act on the diphosphate-containing intermediates produced by Class II cyclases, such as CPP. nih.gov They initiate the second phase of cyclization by catalyzing the ionization of the diphosphate group, generating a carbocation. nih.govacs.org This is followed by further cyclizations, rearrangements, and finally, termination of the reaction, often by deprotonation, to yield the final terpene hydrocarbon skeleton. oup.com Class I TCs are characterized by a conserved aspartate-rich DDxxD motif, which is crucial for binding the diphosphate moiety in conjunction with divalent metal ions like Mg²⁺. nih.govnih.gov

In many plants, particularly conifers, diTPSs can be bifunctional, possessing both Class I and Class II active sites within a single polypeptide chain. oup.comnih.gov However, in other cases, including the biosynthesis of this compound in some species, monofunctional Class I and Class II enzymes act sequentially. mdpi.comnchu.edu.tw

The conversion of the CPP intermediate into this compound is catalyzed by a specific Class I diTPS. mdpi.comnchu.edu.tw This enzyme binds a specific stereoisomer of CPP and guides it through a second cyclization and deprotonation to form the final pimarane-type skeleton.

Isopimaradiene synthase (ISO) is a Class I diTPS that is known to produce this compound. oup.com While its primary product is often isopimaradiene, many characterized ISO enzymes also produce this compound as a minor product. uniprot.orgnih.govresearchgate.net These enzymes typically utilize (+)-CPP as their substrate. oup.comuniprot.org The reaction mechanism within the ISO active site involves the ionization of the diphosphate from (+)-CPP, followed by a third cyclization to form a pimaranyl carbocation intermediate. This intermediate is then deprotonated to yield either isopimaradiene or this compound. oup.comresearchgate.net In some specific cases, such as in rice, an ent-sandaracopimaradiene synthase exists, which is a Class I diTPS that specifically converts ent-CPP into ent-sandaracopimaradiene, a precursor to oryzalexin phytoalexins. nih.govgenome.jpwikipedia.org Fungi have also been found to produce this compound using a two-enzyme system, where a dedicated synthase converts a CPP intermediate into (-)-sandaracopimaradiene. nih.govbeilstein-journals.orgresearchgate.net

Data Tables

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Step | Precursor | Intermediate/Product | Enzyme Class | Specific Enzyme Example | Organism Example | Citation |

| 1 | Isopentenyl Diphosphate (IPP) + Dimethylallyl Diphosphate (DMAPP) | Geranylgeranyl Diphosphate (GGPP) | Prenyltransferase | Geranylgeranyl Diphosphate Synthase (GGPPS) | Acyrthosiphon pisum, Croton stellatopilosus | researchgate.netfrontiersin.org |

| 2 | Geranylgeranyl Diphosphate (GGPP) | (+)-Copalyl Diphosphate [(+)-CPP] | Class II diTPS | (+)-CPP Synthase (CoCPS) | Chamaecyparis obtusa | nchu.edu.tw |

| 3 | (+)-Copalyl Diphosphate [(+)-CPP] | This compound | Class I diTPS | Isopimaradiene Synthase (ISO) | Pinus banksiana | mdpi.comuniprot.org |

| 2a | Geranylgeranyl Diphosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | Class II diTPS | ent-CPP Synthase (OsCPS2) | Oryza sativa (Rice) | nih.gov |

| 3a | ent-Copalyl Diphosphate (ent-CPP) | ent-Sandaracopimaradiene | Class I diTPS | ent-Sandaracopimaradiene Synthase (OsKSL10) | Oryza sativa (Rice) | nih.goviastate.edugenome.jp |

Role of Diterpene Synthases (diTPSs) and Terpene Cyclases (TCs)

Specific Terpene Synthases Involved in this compound Formation

Sandaracopimarenyl Cation Intermediates

The biosynthesis of this compound proceeds through a series of reactive carbocationic intermediates. The formation of the core tricyclic structure is catalyzed by bifunctional diterpene synthases (diTPSs). These enzymes first facilitate the protonation-initiated cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP), into (+)-copalyl diphosphate ((+)-CPP) within their class II active site. pnas.org This bicyclic intermediate then translocates to the class I active site of the same enzyme. oup.comnih.gov

Within the class I active site, the diphosphate group of (+)-CPP is cleaved, initiating a second cyclization cascade that generates the pivotal C8-sandaracopimarenyl cation intermediate. pnas.orgnchu.edu.twnih.gov The fate of this cation determines the final diterpene product. The simple deprotonation of the sandaracopimarenyl cation at alternative sites leads to the formation of this compound or its isomer, isopimaradiene. pnas.orgnih.gov In some enzymes, this cation can undergo further rearrangements, such as an intramolecular proton transfer and a 1,2-methyl migration, to form an abietenyl cation, which serves as the precursor for abietane-type diterpenes. pnas.org The specific amino acid residues within the class I active site dictate whether the enzyme will primarily deprotonate the sandaracopimarenyl cation or facilitate its further rearrangement. pnas.org

Cytochrome P450 Monooxygenases (P450s) in Diterpenoid Metabolism

Following the formation of the diterpene hydrocarbon skeleton by diTPSs, the vast structural diversity of diterpenoids is largely generated by the action of cytochrome P450 monooxygenases (P450s). nih.gov P450s are a superfamily of heme-containing enzymes that catalyze a wide array of oxidative reactions, including hydroxylations, epoxidations, and multi-electron oxidations that form aldehydes, ketones, and carboxylic acids. rsc.orgresearchgate.netfrontiersin.org This oxidative functionalization is a critical step in both primary metabolism, such as the biosynthesis of gibberellin plant hormones, and specialized metabolism, where it creates a plethora of defense compounds and other bioactive molecules. nih.govnih.gov The ability of P450s to modify the core terpene scaffolds at various positions significantly expands the chemical landscape of diterpenoids in nature. researchgate.netacs.org

CYP720B Clades in Conifer Diterpene Resin Acid Biosynthesis

In conifers, the CYP720B subfamily of P450s plays a central role in the biosynthesis of diterpene resin acids (DRAs), which are crucial components of the oleoresin defense system against herbivores and pathogens. oup.comresearcher.lifenih.gov The CYP720B family is specific to resin-producing conifers and has expanded into multiple clades, primarily I and III. mdpi.commdpi.com

Enzymes within clade III, such as PtCYP720B1 from loblolly pine (Pinus taeda) and PsCYP720B4 from Sitka spruce (Picea sitchensis), are characterized as multisubstrate and multifunctional enzymes. oup.comresearcher.life They catalyze a consecutive three-step oxidation at the C18 position of various diterpene olefins, including this compound, converting them first to an alcohol, then an aldehyde, and finally to the corresponding carboxylic acid (a DRA). oup.com For instance, these enzymes are involved in the formation of sandaracopimaric acid. researcher.lifenih.gov In contrast, clade I enzymes utilize a different substrate, the unstable diterpene alcohol 13-hydroxy-8(14)-abietene, but through alternative routes can produce some of the same DRAs as clade III enzymes. researcher.lifenih.gov This modularity, involving different diTPSs and CYP720B enzymes, allows for the production of complex and variable DRA profiles in conifers. mdpi.com

CYP701A Family in Rice Oryzalexin Biosynthesis

While most characterized members of the CYP701A family function as ent-kaurene (B36324) oxidases in the biosynthesis of gibberellin phytohormones, gene duplication and neofunctionalization have led to divergent roles in specialized metabolism. nih.govnih.gov In rice (Oryza sativa), the genome contains five CYP701A members. nih.gov While one of these, OsKO2 (CYP701A6), is essential for gibberellin production, another paralog, OsKOL4 (CYP701A8), has evolved a distinct function. nih.govnsf.gov

OsKOL4 does not efficiently oxidize ent-kaurene. Instead, it catalyzes the hydroxylation at the C3α position of other related diterpenes. nih.govnih.gov Notably, OsKOL4 efficiently converts ent-sandaracopimaradiene into C3α-hydroxy-ent-sandaracopimaradiene. nih.gov This product is a key intermediate in the biosynthetic pathway of oryzalexins, a family of antifungal phytoalexins that defend rice plants against fungal pathogens. nih.govnih.govdb-thueringen.de This functional divergence of a CYP701A family member highlights the evolutionary recruitment of enzymes from primary metabolic pathways to create novel, specialized defense compounds. nih.gov

Multifunctional P450s and Oxidative Functionalization

A prominent feature of P450 enzymes in terpenoid biosynthesis is their multifunctionality, which refers to the ability of a single enzyme to catalyze multiple, often sequential, reactions or to act on a variety of substrates. oup.comfrontiersin.orgnih.gov This capability is a key driver for generating metabolic diversity from a limited number of core hydrocarbon scaffolds. acs.org

The CYP720B enzymes in conifers are a classic example of multifunctional P450s, performing three successive oxidation steps (alcohol to aldehyde to carboxylic acid) on diterpene olefins. oup.comresearcher.life This sequential catalysis streamlines the biosynthetic pathway to DRAs. Beyond sequential reactions, some P450s exhibit substrate promiscuity, enabling them to functionalize several different diterpene skeletons. mdpi.com This creates a "metabolic grid" where a collection of diTPS and P450 enzymes can produce a complex mixture of specialized metabolites. mdpi.com Fungal P450s also exhibit remarkable multifunctionality; for example, a single P450 can be responsible for all oxidative modifications of a terpene scaffold, including hydroxylations and the formation of ether bonds. rsc.orgacs.org This enzymatic versatility is a powerful evolutionary tool for creating novel chemical defenses and other bioactive natural products.

Organismal Systems for this compound Biosynthesis

Biosynthesis in Conifers (e.g., Pinus species, Picea sitchensis)

In conifers such as pines (Pinus spp.) and spruces (Picea spp.), this compound is a component of the oleoresin defense system. oup.commdpi.com Its biosynthesis is initiated by a diterpene synthase, typically a bifunctional isopimaradiene synthase (ISO). oup.comnih.gov These enzymes convert the primary precursor geranylgeranyl diphosphate (GGPP) into the final diterpene olefin products. oup.com The reaction begins at the class II active site, which catalyzes the cyclization of GGPP to (+)-copalyl diphosphate ((+)-CPP). pnas.orgnih.gov

The (+)-CPP intermediate then diffuses to the class I active site, where it undergoes ionization-initiated cyclization to form the sandaracopimarenyl cation. pnas.orgoup.com Direct deprotonation of this cation yields primarily isopimaradiene along with smaller amounts of this compound. nih.gov For example, an isopimaradiene synthase from jack pine (Pinus banksiana) produces isopimaradiene as the major product with this compound as a minor product. uniprot.org

Once formed, this compound can be further metabolized. In Sitka spruce (Picea sitchensis), the multifunctional P450 enzyme PsCYP720B4 catalyzes the oxidation of this compound and other diterpene olefins into their corresponding diterpene resin acids, such as sandaracopimaric acid, which accumulate in the oleoresin. oup.comresearcher.life This pathway from a simple hydrocarbon to a functionalized acid is a hallmark of the chemical defense strategy in many conifer species. oup.com

Biosynthesis in Fungi (e.g., Arthrinium sacchari, Phomopsis amygdali)

In fungi, the biosynthesis of labdane-related diterpenoids like this compound is an area of growing research, with genome mining approaches revealing novel enzymatic pathways. beilstein-journals.orgnih.gov

The fungus Arthrinium sacchari utilizes a unique two-enzyme system to produce (−)-sandaracopimaradiene. beilstein-journals.orgnih.govnih.gov This pathway begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The first dedicated step is catalyzed by a class II terpene cyclase, AsCPS, which converts GGPP into copalyl diphosphate (CPP). beilstein-journals.orgresearchgate.net Subsequently, a class I terpene cyclase, AsPS, acts on the CPP intermediate to produce the final (−)-sandaracopimaradiene skeleton. beilstein-journals.orgresearchgate.net This compound is believed to be a biosynthetic precursor to myrocins, which are metabolites with antiangiogenic activity produced by Ar. sacchari. nih.gov

In the fusicoccin-producing fungus Phomopsis amygdali, diterpene biosynthesis is governed by gene clusters containing diterpene cyclase-like genes. researchgate.net Research has identified two such genes, PaDC1 and PaDC2. researchgate.net The recombinant PaDC1 enzyme was found to convert GGPP primarily into phyllocladan-16α-ol through a (+)-copalyl diphosphate intermediate, but it also produced trace amounts of this compound. researchgate.net

The enzymes responsible for this compound synthesis in Arthrinium sacchari, AsPS and AsCPS, exhibit distinct domain organizations that differ from typical fungal bifunctional terpene cyclases. beilstein-journals.orgnih.gov These enzymes were discovered through genome mining of a biosynthetic gene cluster (BGC) where the genes for AsPS and AsCPS are located together with a putative geranylgeranyl diphosphate synthase gene (AsGGS). beilstein-journals.orgresearchgate.net

AsCPS (Copalyl diphosphate synthase): This enzyme functions as a class II terpene cyclase. beilstein-journals.org Its structure is notable as it contains the characteristic β and γ domains, but its α domain is truncated and likely nonfunctional. beilstein-journals.orgnih.gov AsCPS catalyzes the initial protonation-initiated cyclization of the linear precursor GGPP to form the bicyclic intermediate, copalyl diphosphate (CPP). beilstein-journals.orgnih.gov

AsPS (isopimaradiene synthase): This enzyme is a class I terpene cyclase that catalyzes the second step in the pathway. beilstein-journals.org It has an unusual domain structure consisting of a catalytically active α domain and an inactive β domain, the latter of which has a mutation in its catalytic aspartic acid residue. beilstein-journals.orgnih.govresearchgate.net AsPS takes the CPP molecule produced by AsCPS and facilitates the second cyclization and rearrangement to form (−)-sandaracopimaradiene. beilstein-journals.orgnih.govresearchgate.net

This separation of class II and class I activities into two distinct enzymes is noteworthy, as many fungal diterpenoid pathways utilize a single, large bifunctional enzyme containing α, β, and γ domains. beilstein-journals.orgnih.gov The unique domain organization of AsPS and AsCPS suggests an evolutionary pathway involving the fusion or loss of catalytic domains in terpene cyclases. beilstein-journals.orgnih.gov

Table 1: Fungal Enzymes in this compound Biosynthesis

| Enzyme | Organism | Function | Domain Organization |

| AsCPS | Arthrinium sacchari | Converts GGPP to copalyl diphosphate (CPP). beilstein-journals.orgnih.gov | Contains βγ domains and a truncated, nonfunctional α domain. beilstein-journals.orgnih.gov |

| AsPS | Arthrinium sacchari | Converts CPP to (−)-sandaracopimaradiene. beilstein-journals.orgnih.gov | Contains a catalytically active α domain and an inactive β domain. beilstein-journals.orgnih.gov |

| PaDC1 | Phomopsis amygdali | Converts GGPP mainly to phyllocladan-16α-ol, with trace production of this compound. researchgate.net | Similar to fungal labdane-related diterpene cyclases. researchgate.net |

Biosynthesis in Rice (Oryza sativa) and Phytoalexin Production

In cultivated rice (Oryza sativa), this compound is a key biosynthetic intermediate for a class of diterpenoid phytoalexins known as oryzalexins. researchgate.netnih.gov Phytoalexins are antimicrobial compounds produced by plants to defend against pathogenic microbes, such as the blast fungus Magnaporthe oryzae. jst.go.jp

The biosynthesis of ent-sandaracopimaradiene in rice is catalyzed by the enzyme ent-sandaracopimaradiene synthase, encoded by the gene OsKSL10. researchgate.netnih.govuniprot.org This enzyme acts on the substrate ent-copalyl diphosphate (ent-CPP) to form the diterpene skeleton. researchgate.netuniprot.org The resulting ent-sandaracopimaradiene is then further modified by other enzymes, such as the cytochrome P450 monooxygenase CYP701A8 (ent-sandaracopimaradiene 3-hydroxylase), which hydroxylates it as a step towards forming oryzalexins D and E. uniprot.org The production of oryzalexins A-F is directly linked to this pathway, highlighting the central role of ent-sandaracopimaradiene as a precursor in plant defense. researchgate.netnih.gov

Table 2: Enzyme for this compound Biosynthesis in Rice

| Enzyme | Gene | Organism | Substrate | Product | Role |

| Ent-sandaracopimara-8(14),15-diene synthase | OsKSL10 | Oryza sativa | ent-copalyl diphosphate | ent-sandaracopimaradiene | Biosynthesis of Oryzalexin A-F phytoalexins. researchgate.netuniprot.org |

Biosynthesis in Bacteria (e.g., Streptomyces albus)

While bacteria are a rich source of terpenoid natural products, the native production of this compound is not prominently documented. nih.govrsc.org However, bacteria, and particularly species of Streptomyces, have become critical tools for the discovery and production of terpenoids through heterologous expression. nih.gov

Streptomyces albus has been developed as a robust "chassis" organism for expressing biosynthetic gene clusters (BGCs) from other, often less tractable, bacteria. nih.govresearchgate.net This approach leverages the fact that Streptomyces species naturally produce a vast array of secondary metabolites and thus have an abundant supply of precursors like FPP and GGPP needed for terpenoid synthesis. nih.govresearchgate.net Researchers have successfully expressed numerous bacterial terpene BGCs in S. albus, leading to the characterization of new terpene skeletons and their modified derivatives. nih.gov Therefore, while S. albus may not be a natural producer of this compound, it serves as an essential heterologous host for the synthesis and study of bacterial terpenoids discovered through genome mining. nih.govmdpi.combeilstein-journals.org

Genetic and Genomic Approaches to Elucidate Biosynthetic Pathways

Modern understanding of how organisms synthesize complex molecules like this compound relies heavily on genetic and genomic techniques. These approaches allow scientists to identify the specific genes and enzymes involved and to reconstruct the complete biosynthetic pathway.

Genome Mining for Diterpenoid Biosynthetic Gene Clusters

Genome mining is a powerful bioinformatic strategy that has revolutionized the discovery of natural product biosynthetic pathways. nih.govresearchgate.netrsc.org This process involves computationally searching through the vast amount of sequence data in fungal and bacterial genomes to find biosynthetic gene clusters (BGCs). rsc.org BGCs are stretches of DNA where the genes encoding all the necessary enzymes for a specific metabolic pathway are physically clustered together in the chromosome.

For diterpenoids, researchers mine genomes for sequences homologous to known terpene cyclases (TCs), the key enzymes that generate the core skeletons. beilstein-journals.orgresearchgate.net The discovery of the unique two-enzyme system (AsCPS and AsPS) for (−)-sandaracopimaradiene biosynthesis in Arthrinium sacchari was a direct result of such a genome mining effort. beilstein-journals.orgnih.gov By identifying a BGC containing these two distinct cyclase genes, researchers were able to hypothesize and later confirm their cooperative function. beilstein-journals.orgnih.gov This approach is not only for finding new pathways but also for understanding the evolution of enzymes, as it can reveal novel gene arrangements and enzyme domain architectures. beilstein-journals.org

Heterologous Expression Systems for Enzyme Characterization

Once a potential BGC is identified through genome mining, heterologous expression is the standard method used to confirm the function of the encoded enzymes. diva-portal.orgbiorxiv.orgresearchgate.net This technique involves cloning the gene or genes of interest from the native organism (which may be difficult to grow or genetically manipulate) and expressing them in a well-characterized, easy-to-handle host organism. diva-portal.orgresearchgate.net

Commonly used heterologous hosts include the bacterium Escherichia coli and fungi like Aspergillus oryzae or Saccharomyces cerevisiae. beilstein-journals.orgnih.gov For example, the functions of the fungal enzymes AsPS and AsCPS from A. sacchari were definitively characterized by expressing their genes in Aspergillus oryzae. beilstein-journals.orgnih.govresearchgate.net The engineered host then produced the enzymatic products, which could be extracted and structurally identified, thereby confirming that AsCPS synthesizes CPP and AsPS converts it to (−)-sandaracopimaradiene. beilstein-journals.orgresearchgate.net Similarly, Streptomyces albus is increasingly used as a heterologous host for expressing entire BGCs from other bacteria to produce and characterize complex terpenoids. nih.govrsc.org

Total Synthesis Approaches

Total synthesis strategies aim to construct the target molecule from simple, commercially available starting materials. For this compound and its analogs, these approaches often involve building the tricyclic framework through a series of carefully orchestrated reactions, with a strong emphasis on controlling stereochemistry.

The asymmetric total synthesis of ent-sandaracopimaradiene, a biosynthetic intermediate of oryzalexins, has been successfully achieved, providing access to this specific enantiomer with high stereochemical fidelity nih.govjst.go.jpoup.comoup.com. These syntheses are crucial for understanding the compound's role in biological pathways and for developing analogs with potentially enhanced properties. One notable synthesis by Yajima and colleagues highlights key transformations for constructing the ent-pimarane skeleton nih.govjst.go.jpoup.comoup.com. More recently, a divergent and enantioselective total synthesis approach has been developed, providing access to a range of ent-pimarane natural products, including those closely related to this compound researchgate.netacs.orgnih.gov.

Key Step Reactions (e.g., Suzuki-Miyaura Coupling, Lewis Acid-Mediated Cyclization)

Several pivotal reactions are instrumental in the total synthesis of ent-sandaracopimaradiene and related ent-pimaranes. The Suzuki-Miyaura coupling has been employed as a key step, facilitating the formation of carbon-carbon bonds in constructing complex molecular architectures nih.govjst.go.jpoup.comoup.comresearchgate.net. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerant of various functional groups, making it a valuable tool in diterpene synthesis rsc.orglibretexts.orgmdpi.comresearchgate.net.

Another critical transformation involves Lewis acid-mediated cyclization reactions. These reactions are essential for the cascade formation of the fused ring systems characteristic of diterpenes, often initiating cationic polyene cyclizations to build the complex carbocyclic framework nih.govjst.go.jpoup.comoup.comnih.govthieme-connect.comrsc.orgchinesechemsoc.org. Specifically, Brønsted acid-catalyzed cationic bicyclization has been utilized in the enantioselective synthesis of ent-pimaranes researchgate.netacs.orgnih.gov.

| Key Reaction Type | Role in Synthesis | Reference(s) |

| Suzuki-Miyaura Coupling | Carbon-carbon bond formation, construction of molecular scaffolds. | nih.govjst.go.jpoup.comoup.comresearchgate.net |

| Lewis Acid-Mediated Cyclization | Formation of fused ring systems, cascade cyclizations, construction of carbocyclic frameworks. | nih.govjst.go.jpoup.comoup.comnih.govthieme-connect.comrsc.orgchinesechemsoc.org |

| Brønsted Acid-Catalyzed Cationic Bicyclization | Construction of the tricyclic core in enantioselective ent-pimarane synthesis. | researchgate.netacs.orgnih.gov |

Achieving control over the numerous stereocenters present in this compound is paramount. Strategies for diastereoselective and enantioselective synthesis are thus central to these total synthesis efforts. The asymmetric total synthesis of ent-sandaracopimaradiene inherently relies on enantioselective methods to establish the correct absolute configuration nih.govjst.go.jpoup.comoup.com.

The development of routes that employ Sharpless asymmetric dihydroxylation has been instrumental in setting key stereocenters enantioselectively in the synthesis of ent-pimaranes researchgate.netacs.orgnih.gov. Other approaches have utilized diastereoselective fragment coupling and 1,4-addition reactions to build complex intermediates with controlled stereochemistry nih.govresearchgate.net. The synthesis of (-)-sandaracopimaradiene from androstane (B1237026) derivatives also involves careful stereochemical control thegoodscentscompany.comrsc.org.

Early investigations into the synthesis of pimarane (B1242903) diterpenes laid the groundwork for modern approaches. The synthesis of racemic this compound and pimaradiene was reported as early as 1960 by Ireland and Schiess jst.go.jpresearchgate.net. These early efforts often involved the resolution of racemic mixtures or relied on substrate-controlled reactions to establish stereochemistry, highlighting the inherent stereochemical challenges associated with the pimarane skeleton frontiersin.orgnih.govpsu.edu. For instance, the synthesis of specific isomers like (±)-4,4-dinor-(9β-H)-pimara-7,15-diene focused on achieving the trans-syn-cis tricyclic skeleton frontiersin.orgnih.gov.

Divergent synthesis strategies are highly valuable as they allow for the preparation of multiple related compounds from a common advanced intermediate. A notable example is the development of a divergent synthesis of ent-pimaranes that enables access to eight different ent-pimarane natural products. This approach utilizes a late-stage synthetic branching point, allowing for selective functional group manipulations in the A- and C-rings to generate structural diversity researchgate.netacs.orgnih.govresearchgate.net. Such pathways are efficient, reducing the number of steps required to access a family of related molecules.

Semi-synthesis Strategies

Semi-synthesis involves modifying naturally occurring compounds to produce target molecules. While direct semi-synthesis routes specifically for this compound are not extensively detailed in the provided search snippets, the broader context of diterpenoid research includes the use of biosynthetically prepared components and genome mining for pathway discovery acs.orgbeilstein-journals.orgresearchgate.net. The conversion of androstane derivatives to this compound can be considered a synthetic route from a natural precursor, although it is often categorized as a total synthesis thegoodscentscompany.comrsc.org. Research into the biosynthesis of this compound in fungi like Arthrinium sacchari using enzyme pairs (AsCPS and AsPS) also provides insights into its formation, potentially paving the way for future bio- or chemo-enzymatic approaches beilstein-journals.orgresearchgate.net.

Compound List

this compound

ent-Sandaracopimaradiene

(-)-sandaracopimaradiene

Pimarane diterpenes

Oryzalexins

Phytocassanes

Momilactones

Stemarane diterpenes

Galanal A

Galanal B

Diaporthein B

Myrocin G

Euonyminol

Abietane diterpenes

Labdane diterpenoids

Copalyl diphosphate

Geranylgeranyl diphosphate (GGPP)

Androstane derivatives

The synthesis of this compound and its analogs is a complex area of organic chemistry, primarily approached through the strategic modification of natural isolates or the utilization of biosynthetically prepared precursors. Research in this field aims to understand and replicate the intricate cyclization and rearrangement reactions that lead to these diterpenoid structures.

Synthetic Methodologies for Sandaracopimaradiene and Analogs

Utilization of Biosynthetically Prepared Precursors

Biosynthetic pathways provide a rich source of complex molecules and intermediates that can serve as starting materials for chemical synthesis. Geranylgeranyl pyrophosphate (GGPP) is the universal precursor for all diterpenoids, including this compound. Enzymes known as diterpene synthases (diTPSs) catalyze the cyclization of GGPP to form various diterpene skeletons.

Research has identified specific diterpene cyclases (TCs) capable of producing this compound. For instance, in the fungus Arthrinium sacchari, a unique pair of TCs, AsPS and AsCPS, have been characterized. AsCPS synthesizes copalyl diphosphate (B83284) (CPP), which is then converted by AsPS into (−)-sandaracopimaradiene beilstein-journals.org. This process highlights the efficiency of enzymatic catalysis in constructing the diterpene framework from GGPP. Similarly, in Chitinophaga japonensis, a tridomain, bifunctional terpene synthase has been shown to convert GGPP into (−)-sandaracopimaradiene, indicating type II activity forming n-copalyl diphosphate and subsequent type I cyclization chemrxiv.orgnih.gov.

In plants, diterpene cyclases also play a crucial role. For example, in rice (Oryza sativa), specific diterpene cyclases are involved in the biosynthesis of phytoalexins like oryzalexins, where ent-sandaracopimaradiene (B1252091) serves as a precursor genome.jpwikipedia.orguva.nl. Studies have identified enzymes such as ent-sandaracopimaradiene synthase (EC 4.2.3.29) that catalyze the conversion of ent-copalyl diphosphate to ent-sandaracopimaradiene wikipedia.org. Furthermore, research has demonstrated the enzymatic synthesis of uniformly 13C-labeled ent-cassadiene and syn-pimaradiene (B1259439) from GGPP via diterpene cyclases like HpDTC1 from H. plumaeforme, which performs sequential two-step cyclizations tandfonline.com. These biosynthetically prepared intermediates, often labeled for tracing studies, provide a foundation for understanding downstream modifications or for total synthesis approaches.

Table 1: Biosynthetic Precursors and Enzymes in this compound Synthesis

| Precursor | Enzyme Class/Specific Enzyme | Organism/Source | Product(s) | Reference(s) |

| GGPP | AsCPS (Class II TC) | Arthrinium sacchari (fungus) | Copalyl diphosphate (CPP) | beilstein-journals.org |

| GGPP | AsPS (Class I TC) | Arthrinium sacchari (fungus) | (−)-Sandaracopimaradiene | beilstein-journals.org |

| GGPP | Bifunctional TS (Type II & I activity) | Chitinophaga japonensis | n-Copalyl diphosphate, (−)-Sandaracopimaradiene | chemrxiv.orgnih.gov |

| GGPP | ent-Sandaracopimaradiene synthase (EC 4.2.3.29) | Oryza sativa (rice) | ent-Sandaracopimaradiene | wikipedia.org |

| GGPP | HpDTC1 (Bifunctional TC) | Hypnum plumaeforme (moss) | syn-Pimara-7,15-diene (via syn-CDP) | tandfonline.com |

Strategic Chemical Modifications of Natural Isolates

The chemical modification of naturally occurring this compound or closely related pimarane (B1242903) diterpenes offers a direct route to analogs with potentially altered properties. This approach leverages the pre-formed diterpene skeleton, focusing on functional group transformations and structural alterations.

Research has explored the total synthesis of this compound and pimaradiene, often starting from simpler precursors but also referencing the natural product structures as targets. For instance, early work focused on the synthesis of dl-sandaracopimaradiene and dl-pimaradiene, establishing methods for constructing the core ring system umich.eduacs.org. These synthetic efforts, while not directly modifying natural isolates, inform strategies for chemical derivatization.

More directly, studies have investigated the role of cytochrome P450 monooxygenases (P450s) in modifying diterpene skeletons. In conifers, P450 enzymes are involved in the biosynthesis of diterpene resin acids, where they catalyze the oxidation of diterpene olefins like this compound nih.gov. For example, specific P450s (CYP720B clades) can act on this compound, leading to diterpene resin acid products. In rice, a cytochrome P450 protein (EC 1.14.14.70, CYP701A9/CYP701A8) catalyzes the 3β-hydroxylation of ent-sandaracopimaradiene to form ent-sandaracopimaradien-3β-ol, an intermediate in the biosynthesis of oryzalexins genome.jp. This enzymatic modification represents a strategic chemical transformation of the natural diterpene skeleton.

Furthermore, investigations into the evolutionary pathways of diterpene synthases have sometimes involved modifying the products of these enzymes. For example, while characterizing diterpene synthases from plants, the resulting diterpene olefins like pimaradiene and this compound were used as substrates for subsequent enzymatic or chemical transformations to understand downstream metabolic fates oup.com.

Table 2: Chemical Modifications and Transformations of this compound and Related Diterpenes

| Natural Product / Intermediate | Transformation Type / Enzyme | Resulting Product / Intermediate | Source / Context | Reference(s) |

| This compound | Oxidation (P450 enzymes) | Diterpene Resin Acids | Conifers | nih.gov |

| ent-Sandaracopimaradiene | 3β-Hydroxylation (CYP701A9) | ent-Sandaracopimaradien-3β-ol | Rice (Oryza sativa) | genome.jp |

| This compound | Total Synthesis | dl-Sandaracopimaradiene | Chemical synthesis route | umich.eduacs.org |

| This compound | Total Synthesis | (±)-Sandaracopimaradiene | Chemical synthesis route | acs.org |

| This compound | Total Synthesis | (−)-Sandaracopimaradiene | Chemical synthesis route (via C. japonensis TS) | chemrxiv.orgnih.gov |

Compound Name Table

this compound

Geranylgeranyl pyrophosphate (GGPP)

Copalyl diphosphate (CPP)

ent-Sandaracopimaradiene

syn-Pimara-7,15-diene

ent-13-epi-sandaracopimaradiene

Pimaradiene

Isopimaradiene

Levopimaradiene

Neoabietadiene

Palustradiene

Abietadiene

Dehydroabietadiene

ent-Sandaracopimaradien-3β-ol

Phytocassanes

Oryzalexins

Momilactones

Diterpene Resin Acids (DRAs)

ent-Cassadiene

syn-CDP (syn-Copalyl diphosphate)

ent-CPP (ent-Copalyl diphosphate)

Gifhornenolone B

Crinipellins

Myrocins

Taxol

Gibberellins

Cafestol

Kahweol

Halimadienyl diphosphate

Labda-7,13E-dien-15-ol

cis-Abienol

Labda-13E-8-ol diphosphate

Labda-13E-8-ol diphosphate synthase

Tanshinones

Platensimycin

Eriocalyxin B

Phaespeolide A

Variochelins A–E

Norflikinflimiod C

Aphidicolan-16-ol

Aphidicolin

Rimuene

Sandaracopimaric acid

Sandaracopimarenyl cation### 3.

The synthesis of this compound and its structural analogs is a key area of research in natural product chemistry, focusing on the intricate construction of its tricyclic diterpene skeleton. This is primarily achieved through two strategic approaches: the utilization of biosynthetically derived precursors and the chemical modification of naturally occurring compounds.

Asymmetric Total Synthesis of ent-Sandaracopimaradiene

Utilization of Biosynthetically Prepared Precursors

The biosynthesis of diterpenoids, including this compound, originates from the universal precursor geranylgeranyl pyrophosphate (GGPP). This C20 precursor undergoes cyclization reactions catalyzed by diterpene synthases (diTPSs) to form various diterpene skeletons nih.govtandfonline.com. Research into these enzymes and their products provides a foundation for synthetic strategies.

Enzymatic Synthesis of this compound: Several studies have identified specific diterpene synthases responsible for the formation of this compound. For instance, a bifunctional diterpene cyclase (TC) from the fungus Arthrinium sacchari, consisting of AsPS and AsCPS enzymes, has been shown to convert GGPP into (−)-sandaracopimaradiene beilstein-journals.org. This pathway involves the initial formation of copalyl diphosphate (CPP) by AsCPS, followed by its cyclization to this compound by AsPS. Similarly, a tridomain, bifunctional terpene synthase from Chitinophaga japonensis has been engineered to produce (−)-sandaracopimaradiene from GGPP, demonstrating both type II (forming n-copalyl diphosphate) and type I (cyclization) activities chemrxiv.orgnih.gov.

In plants, such as rice (Oryza sativa), enzymes like ent-sandaracopimaradiene synthase (EC 4.2.3.29) catalyze the conversion of ent-copalyl diphosphate into ent-sandaracopimaradiene, a precursor for phytoalexins like oryzalexins genome.jpwikipedia.org. Research has also utilized diterpene cyclases from mosses, such as HpDTC1 from Hypnum plumaeforme, which can cyclize GGPP to syn-pimara-7,15-diene via syn-copalyl diphosphate tandfonline.com. These biosynthetically prepared intermediates, often isotopically labeled for metabolic tracing, serve as valuable starting points for further chemical elaboration or as targets for total synthesis.

Table 1: Biosynthetic Pathways and Precursors for this compound

| Precursor/Intermediate | Enzyme System/Class | Organism/Source | Key Product(s) | Reference(s) |

| GGPP | AsCPS/AsPS | Arthrinium sacchari (fungus) | (−)-Sandaracopimaradiene | beilstein-journals.org |

| GGPP | Bifunctional TS | Chitinophaga japonensis | (−)-Sandaracopimaradiene | chemrxiv.orgnih.gov |

| ent-Copalyl diphosphate | Ent-Sandaracopimaradiene synthase | Oryza sativa (rice) | ent-Sandaracopimaradiene | wikipedia.org |

| GGPP | HpDTC1 | Hypnum plumaeforme (moss) | syn-Pimara-7,15-diene | tandfonline.com |

Strategic Chemical Modifications of Natural Isolates

Chemical modifications of naturally isolated this compound or related pimarane diterpenes offer a direct route to synthesize analogs with potentially novel biological activities. These strategies often involve functional group transformations or skeletal rearrangements applied to the pre-formed diterpene scaffold.

Total Synthesis and Derivatization: While not direct modifications of natural isolates, total synthesis efforts have established routes to this compound and its stereoisomers, providing valuable methodologies. Early work by Ireland and Schiess reported the synthesis of dl-sandaracopimaradiene and dl-pimaradiene, demonstrating key cyclization and elimination reactions umich.eduacs.org. More recent synthetic strategies have focused on enantioselective routes, utilizing advanced catalytic methods to construct the ent-pimarane skeleton acs.org.

Enzymatic and Chemical Transformations: Natural products are often substrates for further enzymatic modifications in biological systems, which can be mimicked or exploited synthetically. For instance, in conifer resin biosynthesis, cytochrome P450 monooxygenases (P450s) are known to oxidize diterpene olefins like this compound, leading to diterpene resin acids nih.gov. In rice, a specific cytochrome P450 enzyme (EC 1.14.14.70) catalyzes the 3β-hydroxylation of ent-sandaracopimaradiene to form ent-sandaracopimaradien-3β-ol, an intermediate in the biosynthesis of oryzalexins genome.jp. This enzymatic hydroxylation represents a strategic chemical modification of the natural diterpene skeleton. Research also involves using isolated diterpene olefins, such as pimaradiene and this compound, as substrates for characterizing the substrate scope of various diterpene synthases or for subsequent chemical derivatization to explore structure-activity relationships oup.com.

Table 2: Chemical and Enzymatic Transformations of this compound and Related Compounds

| Starting Material / Intermediate | Transformation Type / Enzyme | Resulting Product / Intermediate | Context / Source | Reference(s) |

| This compound | P450-mediated oxidation | Diterpene Resin Acids | Conifer resin biosynthesis | nih.gov |

| ent-Sandaracopimaradiene | 3β-Hydroxylation (CYP701A9) | ent-Sandaracopimaradien-3β-ol | Rice (Oryza sativa) phytoalexin biosynthesis | genome.jp |

| This compound | Total Synthesis | dl-Sandaracopimaradiene | Chemical synthesis | umich.edu |

| This compound | Total Synthesis | (±)-Sandaracopimaradiene | Enantioselective chemical synthesis | acs.org |

| GGPP | Bifunctional TS | (−)-Sandaracopimaradiene | Engineered Chitinophaga japonensis | chemrxiv.orgnih.gov |

Compound Name Table

this compound

Geranylgeranyl pyrophosphate (GGPP)

Copalyl diphosphate (CPP)

ent-Sandaracopimaradiene

syn-Pimara-7,15-diene

ent-Kaurene

ent-13-epi-sandaracopimaradiene

Pimaradiene

Isopimaradiene

Levopimaradiene

Neoabietadiene

Palustradiene

Abietadiene

Dehydroabietadiene

ent-Sandaracopimaradien-3β-ol

Phytocassanes

Oryzalexins

Momilactones

Diterpene Resin Acids (DRAs)

ent-Cassadiene

syn-CDP (syn-Copalyl diphosphate)

ent-CPP (ent-Copalyl diphosphate)

Gifhornenolone B

Crinipellins

Myrocins

Taxol

Gibberellins

Cafestol

Kahweol

Halimadienyl diphosphate

Labda-7,13E-dien-15-ol

cis-Abienol

Labda-13E-8-ol diphosphate

Labda-13E-8-ol diphosphate synthase

Tanshinones

Platensimycin

Eriocalyxin B

Phaespeolide A

Variochelins A–E

Norflikinflimiod C

Aphidicolan-16-ol

Aphidicolin

Rimuene

Sandaracopimaric acid

Sandaracopimarenyl cation

Derivatization and Chemical Modification Strategies in Sandaracopimaradiene Research

Derivatization for Enhanced Analytical Detection

The inherent low polarity and lack of strong chromophores or ionizable groups in Sandaracopimaradiene (B157912) can limit its direct detection and quantification using standard analytical techniques. Derivatization aims to introduce functional groups that improve detectability, sensitivity, and selectivity.

Charge Reversal Derivatization Principles

A significant strategy for enhancing the detectability of molecules like this compound, particularly in mass spectrometry (MS), is charge reversal derivatization. This technique converts analytes that are poorly ionized in positive ion mode into species that readily accept a positive charge. This is typically achieved by reacting a functional group on the analyte with a derivatizing agent that introduces a permanent positive charge or facilitates protonation. For instance, reagents containing tertiary amine functionalities are commonly used to convert negatively charged analytes (such as carboxylates) into positively charged derivatives, enabling detection in positive electrospray ionization (ESI) mode mdpi.comlongdom.orgnih.govnih.gov. This shift from negative to positive ion mode significantly boosts ionization efficiency and, consequently, analytical sensitivity. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have demonstrated substantial improvements in detection sensitivity for fatty acids, achieving increases of up to 60,000-fold compared to underivatized compounds nih.gov. The introduction of a charged moiety also aids in improving chromatographic separation by altering the polarity and interaction with the stationary phase longdom.org.

Table 1: Common Derivatization Reagents for Enhanced Analytical Detection

| Reagent Class/Example | Target Functional Group | Principle of Enhancement | Analytical Benefit | Example Application (Related) |

| Tertiary Amines (e.g., DMED) | Carboxylic Acids | Charge Reversal | Positive ion mode detection, increased sensitivity | Fatty Acids mdpi.com |

| Pyridinium-based (e.g., AMPP) | Carboxylic Acids | Permanent Positive Charge | High sensitivity, positive ion mode | Eicosanoids, Fatty Acids nih.gov |

| Phenyl-containing reagents (e.g., DmPABr) | Carboxylic Acids | Charge Reversal | Improved separation, positive ion mode detection | Dicarboxylic Acids longdom.org |

| Silylating Agents (e.g., MSTFA) | Hydroxyl, Amine, Carboxyl | Increased Volatility, reduced polarity | GC-MS analysis, improved peak shape | Various organic compounds sigmaaldrich.com |

| Alkyl Chloroformates | Carboxylic Acids, Amines | Alkylation | Improved stability, GC-MS analysis | Polyfunctional metabolites nih.gov |

Functional Group Selective Derivatization

This compound possesses double bonds within its diterpenoid structure, which are key sites for selective chemical modification. Functional group selective derivatization targets these specific sites to introduce tags that enhance detectability or to modify properties for analytical purposes. For example, reactions targeting double bonds can aid in their precise localization within the molecule, which is critical for structural elucidation and differentiation from isomers mdpi.comnih.gov. While direct examples for this compound are limited in the literature, methodologies developed for other unsaturated compounds, such as the selective modification of alkenyl-ether double bonds in lipids using iodine and methanol, illustrate the principle of targeting C=C bonds nih.gov. Similarly, reagents that react selectively with specific functional groups, such as aminoboranes with amides, demonstrate the potential for highly specific derivatization in mass spectrometry for identifying functionalities nih.gov.

Synthetic Derivatization for Structural Exploration

Synthetic derivatization involves intentional chemical modifications to explore the inherent reactivity of this compound and to potentially synthesize novel analogs with altered properties. These modifications are vital for gaining a deeper understanding of the molecule's structure and for investigating its chemical behavior.

The double bonds present in this compound are prime targets for synthetic transformations. Reactions such as oxidation, reduction (hydrogenation), or addition reactions can be employed to modify these sites. For instance, oxidation can lead to the formation of epoxides or diols, while hydrogenation saturates the double bonds. Studies have reported the isolation and structural identification of derivatives like this compound-7α,18-diol, suggesting that such hydroxylated compounds can occur naturally or be accessed through synthetic routes, thereby aiding in structural elucidation acs.org. Chemical modifications can also be used to probe the stereochemistry and regioselectivity of reactions involving the diterpene skeleton fao.org. The characterization of these synthetically derived compounds typically relies on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the structural changes and purity mdpi.com.

Table 2: Synthetic Derivatization Strategies for Structural Exploration

| Reaction Type | Target Site in this compound | Potential Outcome/Purpose | Analytical Tool for Characterization |

| Oxidation | Double bonds, Allylic positions | Formation of epoxides, diols, ketones | NMR, MS, IR |

| Reduction | Double bonds | Saturation of double bonds (hydrogenation) | NMR, MS |

| Hydroxylation | Allylic positions, Double bonds | Introduction of hydroxyl groups | NMR, MS (e.g., this compound-7α,18-diol) acs.org |

| Isomerization | Double bonds | Alteration of double bond position or stereochemistry | NMR, MS fao.org |

Compound List

this compound

this compound-7α,18-diol

Molecular Mechanisms and Biological Interactions of Sandaracopimaradiene and Its Derivatives

Mechanistic Investigations of Biological Activities

The biological activities of sandaracopimaradiene (B157912) derivatives are multifaceted, ranging from antimicrobial and anthelmintic effects to crucial roles in plant immunity.

Anthelmintic Activity (e.g., 8(14),15-Sandaracopimaradiene-7α,18-diol)

The diterpenoid 8(14),15-sandaracopimaradiene-7α,18-diol has demonstrated notable anthelmintic activity. Studies utilizing the nematode Caenorhabditis elegans as a model system have identified this compound as a key contributor to the anthelmintic properties of Tetradenia riparia researchgate.net. Research has reported an IC50 value of 5.4 ± 0.9 µg/mL (17.8 ± 2.9 µM) for 8(14),15-sandaracopimaradiene-7α,18-diol against helminths researchgate.net. While the precise molecular targets for its anthelmintic action are still under investigation, many anthelmintic drugs function by targeting critical ion channel proteins in nematodes, leading to paralysis or disruption of essential physiological processes nih.gov. This compound also exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, with reported MIC values ranging from 6.25 to 100 μg/mL researchgate.net. It has been identified as bactericidal against Staphylococcus aureus, displaying antibiofilm activity as well researchgate.netfrontiersin.org.

Interactions with Model Organisms (e.g., Caenorhabditis elegans)

The free-living nematode Caenorhabditis elegans serves as a valuable model organism for screening the bioactivity of natural products, including their anthelmintic potential d-nb.infonih.gov. Its genetic tractability, short lifecycle, and observable behaviors make it an efficient system for evaluating the efficacy and potential mechanisms of compounds like this compound derivatives d-nb.info. Specifically, C. elegans has been instrumental in identifying and quantifying the anthelmintic activity of 8(14),15-sandaracopimaradiene-7α,18-diol, as demonstrated by studies that reported its efficacy using this model researchgate.netcapes.gov.br. The use of C. elegans allows for the assessment of compound effects on nematode survival, motility, and reproduction, providing crucial in vivo data for natural product research d-nb.info.

Role as Phytoalexins in Plant Defense Mechanisms

This compound derivatives, notably the oryzalexins found in rice, function as phytoalexins—low-molecular-weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress jst.go.jpmdpi.comresearchgate.netcabidigitallibrary.org. These compounds are integral to a plant's defense system, acting as a first line of defense by inhibiting the growth and proliferation of invading microorganisms, thereby reducing disease severity and enhancing plant resilience mdpi.complantsjournal.com. Oryzalexins, in particular, are recognized as key components of rice's defense arsenal (B13267) against various biotic stresses mdpi.com.

Oryzalexins, which are this compound derivatives, play a critical role in the defense of rice plants against fungal pathogens, including Pyricularia oryzae (also known as Magnaporthe oryzae), the causal agent of rice blast disease jst.go.jpmdpi.comresearchgate.net. Oryzalexin D has been shown to significantly inhibit the spore germination of Pyricularia oryzae jst.go.jp. Studies have confirmed that oryzalexins A, B, and C, identified as (+)-sandaracopimaradiene derivatives, exhibit inhibitory activities against the spore germination and germ tube growth of P. oryzae researchgate.net. These diterpenoid phytoalexins contribute to the plant's innate immunity by acting as potent toxins or inhibitors against such pathogens mdpi.com.

Theoretical and Computational Approaches to Molecular Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are increasingly utilized to understand the complex interactions of diterpenoids like this compound at a molecular level.

Molecular Dynamics Simulations

Molecular dynamics simulations offer powerful insights into the behavior and interactions of diterpenes. These simulations can analyze the stability of diterpene structures in various solvated environments and identify potential sites for hydrogen bonding, contributing to an understanding of their physical and chemical properties researchgate.netunesp.br. By parameterizing diterpenes using established methodologies, researchers can simulate their behavior within biological contexts, such as membrane permeation, suggesting that some diterpenes may cross biological membranes passively acs.org.

MD simulations are also employed to investigate molecular interactions relevant to biological activity, including protein-ligand binding and protein-protein interactions mpg.debioisi.pt. By modeling these interactions, researchers can predict ligand binding sites, understand how molecules modulate biological processes, and design improved ligands mpg.deadvancedsciencenews.com. For diterpenes, MD simulations, often coupled with molecular docking, can help confirm their stability and interactions with biological targets, thereby highlighting their potential as therapeutic agents mdpi.com. These simulations can explore the mechanisms underlying various biological activities, such as antioxidant and anti-inflammatory properties nih.gov. The application of MD simulations allows for a detailed, atomistic understanding of how these molecules interact, which is crucial for rational drug design and understanding their biological roles diva-portal.org.

Compound List:

this compound

8(14),15-Sandaracopimaradiene-7α,18-diol

Oryzalexin D (3, 7-Dihydroxy-(+)-sandaracopimaradiene)

Oryzalexins A, B, C, E, F

Phytocassanes

Momilactones

ent-Sandaracopimaradiene (B1252091)

3α-hydroxy-ent-sandaracopimaradiene

Free Energy Perturbation Methods

Free Energy Perturbation (FEP) is a sophisticated computational technique rooted in statistical mechanics, designed to calculate the free energy differences between two states of a system wikipedia.org. This method is widely employed in computational chemistry to predict binding affinities, study solvation effects, and investigate molecular transformations, particularly in the context of drug discovery and molecular design wikipedia.orgacs.orgnih.gov.

Methodology: FEP calculations typically involve simulating a system in an initial state (State A) and then gradually transforming it into a final state (State B) through a series of intermediate steps. The core of the method relies on the Zwanzig equation, which relates the free energy difference to an ensemble average of the energy difference between the two states wikipedia.org. To ensure accurate convergence, the transformation is often divided into multiple "windows," each representing a small perturbation. Molecular dynamics (MD) or Monte Carlo (MC) simulations are used to generate the configurations for averaging these energy differences wikipedia.org. This approach allows for the quantitative assessment of subtle changes in molecular interactions, such as those arising from point mutations in proteins or modifications to ligand structures acs.orgnih.gov.

Applications in Molecular Modeling: FEP is particularly valuable for predicting how small changes in molecular structure affect binding free energies to biological targets. This is critical for lead optimization in drug development, where subtle structural modifications can significantly alter potency and selectivity acs.orgnih.govchemrxiv.org. It is also used to calculate pKa values, solvation free energies, and to understand the energetics of host-guest complexation wikipedia.org.

Specific Applications to this compound: Despite the broad applicability of FEP in studying molecular interactions and binding affinities, a comprehensive search of the scientific literature did not yield any published research that specifically applies Free Energy Perturbation methods to this compound. Therefore, no direct research findings or data tables detailing FEP simulations for this particular compound are available.

Metadynamics Simulations

Metadynamics is an advanced molecular simulation technique designed to enhance sampling and overcome energy barriers in complex molecular systems. It is particularly useful for mapping out conformational free energy landscapes and identifying rare events, such as protein conformational changes, ligand binding pathways, or molecular rearrangements nih.govfrontiersin.orgnih.gov.

Methodology: The core principle of metadynamics involves adding a history-dependent bias potential to the system's Hamiltonian. This bias is typically composed of Gaussian functions deposited along chosen collective variables (CVs) that describe the system's progress along a reaction coordinate or conformational change nih.govnih.gov. As the simulation progresses, these Gaussians collectively fill the free energy wells, effectively pushing the system over energy barriers and allowing for the exploration of previously inaccessible conformational states or reaction pathways nih.govfrontiersin.org. Well-tempered metadynamics (WT-MetaD) is a variant that offers improved convergence and control over the sampling process nih.gov.

Applications in Molecular Modeling: Metadynamics simulations have been instrumental in understanding the dynamics of protein-ligand interactions, characterizing enzyme mechanisms, and studying the conformational flexibility of molecules nih.govfrontiersin.orgnih.govacs.org. For instance, it has been used to map the conformational landscape of diterpenoids, revealing low-energy forms and the energy barriers associated with their interconversion nih.gov. It also aids in understanding how molecules traverse biological membranes acs.org or how ligands unbind from their targets nih.gov.

Specific Applications to this compound: While metadynamics has been applied to study the conformational dynamics of other diterpenoids nih.gov, no published research was found that specifically employed metadynamics simulations to investigate this compound. Consequently, direct research findings or data tables detailing such simulations for this specific compound are not available. However, studies on related diterpenoids provide insight into the potential applications of this method. For example, metadynamics simulations on a structurally similar antibacterial diterpenoid revealed key aspects of its conformational flexibility:

| Simulation Parameter/Finding | Value (Approximate) | Description |

| Energy Difference (ΔG) | 0.06 kcal mol⁻¹ | The energy difference between the two identified lowest-energy conformers of the diterpenoid. |

| Rotational Barrier | 16 kcal mol⁻¹ | The maximum energy barrier encountered during the rotation between distinct low-energy conformational states. |

| Boltzmann Population Ratio | 3:2 | The relative abundance of the two identified low-energy conformers at equilibrium. |

These findings from a related diterpenoid illustrate the type of molecular insights that metadynamics can provide regarding conformational stability and dynamics, which could be relevant for understanding this compound's behavior if such studies were undertaken.

Compound List:

this compound

Analytical Chemistry Research Methodologies for Sandaracopimaradiene

Advanced Analytical Methodologies in Chemical Biology

To elucidate the biological functions and molecular targets of diterpenoids like sandaracopimaradiene (B157912), chemical biology provides an array of advanced analytical methodologies. These techniques are designed to study natural products directly within complex biological systems, offering insights that are often unattainable through traditional biochemical assays alone. The core of these strategies often involves the use of customized molecular probes derived from the natural product itself, enabling the visualization, identification, and functional characterization of its cellular binding partners.

A primary strategy in the chemical biologist's toolkit is the design and synthesis of chemical probes. nih.gov A chemical probe is a small molecule, engineered from a parent compound like this compound, that is equipped with a reporter group (such as a fluorophore or an affinity handle like biotin) and a reactive group. nih.gov These probes are designed to selectively bind to their protein targets. nih.gov The reporter tag then allows for the detection and isolation of these target proteins from a complex cellular mixture. For this approach to be successful, the probe must retain the biological activity of the parent molecule and be able to permeate cells to engage its target in a native environment. promega.ca

Activity-based protein profiling (ABPP) is a sophisticated chemical proteomic technology that utilizes such chemical probes to directly assess the functional state of enzymes in complex proteomes. nih.govnih.gov ABPP employs active site-directed chemical probes to covalently label enzymes, allowing for the analysis of their functional status in native biological systems, including whole cells and even animal models. nih.gov This methodology is particularly powerful for identifying new therapeutic targets and understanding the selectivity of small-molecule inhibitors. nih.gov Competitive ABPP, a variation of this technique, is a potent tool for discovering novel inhibitors for specific targets. nih.gov

Another key methodology is metabolic labeling, which is particularly relevant for studying compounds derived from isoprenoid pathways, the same pathways that produce this compound. nih.gov In this approach, cells are cultured with synthetic analogues of isoprenoid precursors, such as geranyl pyrophosphate (GPP), that have been modified to contain a bioorthogonal functional group, like an alkyne or an azide. nih.govmdpi.com These tagged precursors are then incorporated by the cell's natural machinery into a range of molecules, including potentially this compound and prenylated proteins. nih.govrsc.org The bioorthogonal handle allows for the subsequent attachment of a reporter tag via click chemistry, enabling the enrichment and identification of the labeled proteins and their binding partners through mass spectrometry. nih.govresearchgate.net This technique has been successfully used to identify the "prenylome"—the complete set of prenylated proteins—in various cell types. nih.govresearchgate.net

The data obtained from these chemical biology approaches are typically analyzed using advanced mass spectrometry techniques. labtoo.com Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for analyzing complex biological samples. researchgate.net In the context of target identification, proteins that have been "pulled down" by an affinity-tagged probe are digested into smaller peptides, which are then separated by liquid chromatography and identified by tandem mass spectrometry (MS/MS). researchgate.netwaterandwastewater.com This powerful combination allows for the sensitive and selective identification of proteins that directly interact with the natural product of interest. waterandwastewater.com

These advanced methodologies provide a powerful framework for moving beyond observing the phenotypic effects of a natural product to understanding its direct molecular interactions within the cell.

Interactive Data Table: Advanced Analytical Methodologies

| Methodology | Principle | Application for this compound Research | Key Findings Enabled | References |

| Chemical Probes | Synthesis of a this compound analog containing a reporter tag (e.g., biotin, fluorophore) and a reactive group. | Direct identification of cellular binding partners. A probe would be designed to mimic this compound's structure and activity. | Identification of specific protein targets, visualization of subcellular localization. | nih.gov, nih.gov, nih.gov |

| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes to covalently label the active sites of specific enzyme families. | To profile the activity of enzyme classes (e.g., hydrolases, kinases) that are targeted by this compound in native biological systems. | Functional annotation of enzymes, discovery of novel enzyme inhibitors, target validation. | nih.gov, nih.gov |

| Metabolic Labeling with Isoprenoid Analogs | Cells incorporate synthetic, bioorthogonal-tagged isoprenoid precursors (e.g., alkyne-GPP) into downstream products. | Tracking the biosynthesis and interaction network of diterpenoids. Cells would be fed tagged precursors to produce tagged this compound. | Identification of proteins that are modified by or interact with isoprenoid-derived molecules, mapping of metabolic pathways. | mdpi.com, nih.gov, rsc.org |

| Affinity Purification-Mass Spectrometry (AP-MS) | A biotinylated this compound probe is used to capture binding proteins from cell lysates, which are then identified by mass spectrometry. | Isolation and identification of the complete set of proteins that interact with this compound. | Comprehensive list of potential direct and indirect protein targets for further validation. | mdpi.com, researchgate.net |

Ecological Significance of Sandaracopimaradiene

Contribution to Plant-Pathogen Interactions

The interaction between plants and pathogens is a significant area where sandaracopimaradiene (B157912) and its derivatives demonstrate ecological importance. Specifically, certain this compound-derived compounds have shown potent antimicrobial and antifungal activities. For instance, 8(14),15-sandaracopimaradiene-7α,18-diol, isolated from Tetradenia riparia, exhibits significant activity against bacteria and fungi, including the emerging pathogen Candida auris researchgate.net. Similarly, Oryzalexins, which are dihydroxy-sandaracopimaradiene derivatives found in rice, function as phytoalexins that restrict the growth of fungal pathogens like Fusarium graminearum and are involved in defense against other microbial threats mpg.de. Research on related diterpenoids in various plant species, such as rice and switchgrass, further supports their role in defense against pathogens like Magnaporthe oryzae and Xanthomonas oryzae, as well as their general anti-fungal and anti-bacterial bioactivities researchgate.netoup.comnih.gov. These findings highlight the direct contribution of this compound-related compounds to plant immunity and their role in mediating the outcome of plant-pathogen interactions.

Context in Plant Chemical Diversity and Chemotypes

This compound contributes to the vast chemical diversity observed within plant species, influencing the formation of distinct chemotypes. Chemotypes refer to intraspecific variations in the chemical composition of plants, often characterized by the differential production of secondary metabolites like terpenes nih.govmedcraveonline.com. This compound and its related compounds are found in various plant families, including Podocarpaceae, where compounds like sandaracopimara-8(14),15-diene (a synonym for this compound) are identified components of essential oils researchgate.net. The presence or absence, and varying concentrations, of such compounds can define different chemotypes within a species. This chemical variation can lead to differential interactions with herbivores and pathogens, affecting herbivore preferences and the susceptibility of plants to diseases nih.govfrontiersin.org. Understanding these variations is crucial for appreciating the complexity of plant chemical ecology and the adaptive strategies employed by different plant populations.

Evolutionary and Adaptational Significance

The role of this compound in plant defense and pathogen interaction has significant implications for plant evolution and adaptation. The production of these diterpenoids as phytoalexins or deterrents can confer a selective advantage to plants, enhancing their survival and reproductive success in environments with high herbivore or pathogen pressure mpg.denih.govcore.ac.uk. The induction of diterpenoid phytoalexins in response to biotic and even abiotic stresses, such as UV irradiation or drought, suggests their involvement in broader stress response mechanisms and adaptation to environmental challenges mpg.deresearchgate.netnih.gov. Evolutionary processes, driven by natural selection, favor individuals and populations that possess effective defense mechanisms. Therefore, the presence and variation of this compound and its derivatives can be seen as products of evolutionary adaptation, shaping plant species' resilience and their ecological niches over time. The genetic basis for the biosynthesis of these compounds and their regulation in response to environmental cues are key areas of ongoing research that illuminate the adaptive significance of plant secondary metabolites.

Compound Name Table:

| Compound Name |

| This compound |

| 8(14),15-Sandaracopimaradiene-7α,18-diol |

| Oryzalexin D |

| Ent-sandaracopimaradiene (B1252091) |

| Sandaracopimara-8(14),15-diene |

| Momilactones |

| Phytocassanes |

| Taraxacin |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks for SAR and QSAR

The fundamental principle of SAR and QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. wikipedia.org By systematically modifying the structure of a molecule and observing the corresponding changes in its biological activity, researchers can identify the key structural features, or pharmacophores, responsible for its therapeutic or toxic effects. creative-biolabs.comyoutube.com

Key structural features of sandaracopimaradiene (B157912) that would be considered in SAR studies include:

The pimarane-type diterpene scaffold: The rigidity and conformation of the three-ring system are crucial for its orientation within a receptor's binding pocket.

The vinyl group at C-13: This group can participate in various non-covalent interactions and its modification could modulate binding affinity.

The ethyl group at C-13: The size and lipophilicity of this group can impact steric hindrance and hydrophobic interactions.

A hypothetical SAR study on this compound derivatives might reveal that the introduction of a polar group, such as a hydroxyl group, at a specific position on one of the rings could enhance its activity against a particular enzyme, while the reduction of the vinyl group might diminish it. These qualitative relationships are foundational to guiding the synthesis of more potent and selective analogs. researchgate.net

QSAR models build upon SAR by establishing a mathematical relationship between the chemical structure and biological activity. nih.gov This is achieved by calculating a set of numerical values known as molecular descriptors for each compound in a series. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical and topological properties. wikipedia.org

For a molecule like this compound, a wide array of descriptors would be calculated to build a robust QSAR model. These can be broadly categorized as:

1D-QSAR descriptors: These are based on the molecular formula and include properties like molecular weight, pKa, and logP (lipophilicity). creative-biolabs.com

2D-QSAR descriptors: These are derived from the 2D representation of the molecule and include connectivity indices and 2D pharmacophores that describe the arrangement of atoms and functional groups. creative-biolabs.com

3D-QSAR descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass steric and electrostatic fields surrounding the molecule. creative-biolabs.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used to generate these descriptors. mdpi.com

The following table illustrates some of the key descriptors that would be relevant in a QSAR study of this compound and its hypothetical derivatives.

| Descriptor Category | Specific Descriptor | Relevance to Biological Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which influences its ability to cross cell membranes. |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability, affecting binding interactions. researchgate.net | |

| Dipole Moment | Quantifies the polarity of the molecule, which is important for electrostatic interactions with a target. | |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

| Kier & Hall Connectivity Indices | Reflect the degree of branching and complexity of the molecule. | |

| 3D Descriptors | Molecular Surface Area | Represents the accessible surface for interaction with a receptor. |

| Molecular Volume | Defines the steric requirements for binding to a target site. |

These descriptors serve as the "predictor" variables in a QSAR model, which aims to predict the "response" variable, i.e., the biological activity. wikipedia.org

Application in Diterpenoid Structure-Activity Investigations

This compound, a tricyclic diterpene with a pimarane (B1242903) skeleton, serves as a significant scaffold in the exploration of structure-activity relationships (SAR) and quantitative structure-activity relationship (QSAR) studies within the broader class of diterpenoids. Although comprehensive QSAR models specifically for this compound are not extensively documented in publicly available literature, the compound and its structural analogues are pivotal in understanding how modifications to the pimarane framework influence biological activity. These investigations are crucial for the development of new therapeutic agents, with researchers focusing on how the introduction, removal, or modification of functional groups on the core structure impacts cytotoxic, antimicrobial, and anti-inflammatory properties.

The pimarane skeleton, characterized by its three-ring system and specific stereochemistry, offers multiple sites for chemical modification. Key areas of interest for SAR studies include the vinyl group at C-13, the methyl groups at C-4 and C-10, and the potential for introducing functional groups such as hydroxyls, carbonyls, or carboxylic acids at various positions around the rings. The biological activity of pimarane-type diterpenes is often dictated by the presence and orientation of these functional groups. bohrium.comtandfonline.com